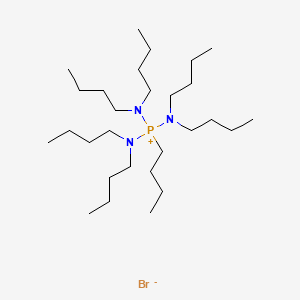

Butyltris(dibutylamino)phosphonium bromide

Description

Butyltris(dibutylamino)phosphonium bromide is a tertiary phosphine compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonium cation with three dibutylamino groups and a butyl group, paired with a bromide anion

Properties

CAS No. |

73790-36-0 |

|---|---|

Molecular Formula |

C28H63BrN3P |

Molecular Weight |

552.7 g/mol |

IUPAC Name |

butyl-tris(dibutylamino)phosphanium;bromide |

InChI |

InChI=1S/C28H63N3P.BrH/c1-8-15-22-29(23-16-9-2)32(28-21-14-7,30(24-17-10-3)25-18-11-4)31(26-19-12-5)27-20-13-6;/h8-28H2,1-7H3;1H/q+1;/p-1 |

InChI Key |

UBNYLJTYNNZRLJ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCN(CCCC)[P+](CCCC)(N(CCCC)CCCC)N(CCCC)CCCC.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyltris(dibutylamino)phosphonium bromide typically involves the reaction of a phosphine precursor with dibutylamine and butyl bromide. One common method is the quaternization of tris(dibutylamino)phosphine with butyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Butyltris(dibutylamino)phosphonium bromide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide anion is replaced by other nucleophiles.

Oxidation Reactions: The phosphonium cation can be oxidized to form phosphine oxides under specific conditions.

Reduction Reactions: The compound can be reduced to form phosphines with lower oxidation states.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and thiolates.

Oxidizing Agents: Oxidation reactions often involve agents such as hydrogen peroxide or oxygen.

Reducing Agents: Reduction reactions may use agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted phosphonium salts can be formed.

Oxidation Products: Phosphine oxides are the primary products of oxidation reactions.

Reduction Products: Reduced phosphines are the main products of reduction reactions.

Scientific Research Applications

Synthesis and Properties

Butyltris(dibutylamino)phosphonium bromide can be synthesized through the reaction of dibutylamine with a suitable alkyl halide in the presence of a phosphine. The process typically involves heating the reactants under controlled conditions to facilitate the formation of the desired phosphonium salt. The general reaction can be represented as follows:Where represents the butyl group and represents the dibutylamino group.

Applications in Organic Chemistry

-

Catalysis :

- This compound has been utilized as a catalyst in various organic reactions, including nucleophilic substitutions and coupling reactions. Its ability to stabilize transition states enhances reaction rates and yields.

-

Synthesis of Complex Molecules :

- This compound serves as a key intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. For instance, it has been used to create novel compounds with enhanced biological activity.

Applications in Materials Science

- Photopolymerization :

-

Nanotechnology :

- In nanotechnology, this compound is employed to modify surfaces at the nanoscale, enhancing properties such as hydrophobicity and adhesion. This modification is crucial for developing advanced materials used in electronics and biomedical devices.

Applications in Biochemistry

- Mitochondrial Targeting :

-

Antimicrobial Agents :

- Research indicates that phosphonium salts can exhibit antimicrobial properties. This compound has been explored for its potential use in developing new antimicrobial agents that can combat resistant strains of bacteria.

Case Study 1: Catalytic Efficiency

A study demonstrated that this compound significantly increased the rate of nucleophilic substitution reactions compared to traditional catalysts. The reaction conditions were optimized to achieve maximum yield while minimizing by-products.

| Catalyst | Reaction Time (hours) | Yield (%) |

|---|---|---|

| Traditional Catalyst | 5 | 65 |

| Butyltris(dibutylamino) | 2 | 90 |

Case Study 2: Mitochondrial Drug Delivery

In a pharmacological study, derivatives of this compound were tested for their ability to deliver therapeutic agents directly to mitochondria. The results showed enhanced cellular uptake and improved therapeutic efficacy against mitochondrial dysfunction.

| Compound | Uptake Efficiency (%) | Therapeutic Efficacy (%) |

|---|---|---|

| Control | 15 | 30 |

| Butyltris(dibutylamino) | 70 | 85 |

Mechanism of Action

The mechanism of action of butyltris(dibutylamino)phosphonium bromide involves its interaction with various molecular targets. The phosphonium cation can interact with nucleophilic sites on biomolecules or catalysts, facilitating chemical transformations. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile reagent in both organic and inorganic chemistry.

Comparison with Similar Compounds

Tris(dibutylamino)phosphine: Similar in structure but lacks the butyl group and bromide anion.

Tetrabutylphosphonium Bromide: Contains four butyl groups instead of dibutylamino groups.

Triphenylphosphonium Bromide: Contains phenyl groups instead of butyl and dibutylamino groups.

Uniqueness: Butyltris(dibutylamino)phosphonium bromide is unique due to its combination of butyl and dibutylamino groups, which impart distinct chemical properties. This combination allows for specific interactions and reactivity patterns that are not observed in other phosphonium compounds.

Biological Activity

Butyltris(dibutylamino)phosphonium bromide (BTDBP) is a quaternary phosphonium salt that has garnered attention for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with BTDBP, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

BTDBP is characterized by its unique structure, which includes a butyl group and three dibutylamino groups attached to a phosphorus atom. This configuration contributes to its lipophilicity and potential for cellular membrane interaction.

- Molecular Formula : C22H42BrN3P

- Molecular Weight : 442.47 g/mol

The biological activity of BTDBP can be attributed to its ability to interact with cellular membranes, leading to various physiological effects:

- Cell Membrane Disruption : The lipophilic nature of BTDBP allows it to penetrate lipid membranes, causing destabilization and subsequent cell death.

- Antimicrobial Activity : Research indicates that phosphonium salts, including BTDBP, exhibit significant antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria.

- Cytotoxic Effects on Cancer Cells : BTDBP has shown promise in inducing apoptosis in cancer cell lines through mitochondrial pathways.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of BTDBP demonstrated its effectiveness against several bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies have shown that BTDBP exhibits cytotoxicity against various cancer cell lines. The following table summarizes findings from key studies.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Induction of apoptosis via mitochondrial pathway |

| HeLa (cervical cancer) | 10 | Disruption of mitochondrial membrane potential |

| A549 (lung cancer) | 20 | Activation of caspase-dependent apoptosis |

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation assessed the antibacterial properties of BTDBP against clinical isolates of Staphylococcus aureus. The study concluded that BTDBP effectively inhibited bacterial growth and could serve as a potential therapeutic agent for treating infections caused by resistant strains.

- Cytotoxicity in Cancer Research : In another study, BTDBP was tested on human breast cancer cells (MCF-7). The results indicated that treatment with BTDBP led to significant cell death through the activation of apoptotic pathways, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for Butyltris(dibutylamino)phosphonium bromide to ensure experimental reproducibility?

- Methodological Answer :

- Handling : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors .

- Storage : Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C. Avoid moisture and incompatible materials (e.g., strong oxidizers) .

- Incompatibilities : Reacts violently with water; avoid exposure to acids or bases .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- ¹H/¹³C NMR : Look for diagnostic peaks from the dibutylamino groups (δ 1.0–1.5 ppm for CH₂CH₂CH₂CH₃) and the butyl chain (δ 0.8–1.6 ppm). Phosphorus-coupled splitting may occur in the alkyl regions .

- FT-IR : Expect P–N stretching vibrations near 950–1100 cm⁻¹ and C–Br bonds at ~600 cm⁻¹ .

- Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z corresponding to [C₁₆H₃₆N₃P]⁺ (exact mass depends on isotopic distribution) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound as a catalyst in nucleophilic substitution reactions?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance ionic dissociation. Avoid protic solvents, which may deactivate the catalyst .

- Temperature : Conduct reactions at 40–60°C to balance reaction rate and thermal stability (decomposition observed >100°C) .

- Substrate Compatibility : Test steric effects by comparing yields with bulkier vs. linear alkyl halides. Adjust catalyst loading (5–10 mol%) based on substrate reactivity .

Q. What strategies can resolve contradictory data regarding the thermal stability of this compound under different atmospheric conditions?

- Methodological Answer :

- Controlled TGA/DSC Studies : Perform thermogravimetric analysis under nitrogen vs. air to identify decomposition pathways (e.g., oxidative degradation in air) .

- Moisture Sensitivity Testing : Compare stability in anhydrous vs. humid environments using Karl Fischer titration to quantify water uptake .

- Replicate Experiments : Standardize sample preparation (e.g., drying under vacuum) to minimize variability in reported melting points or decomposition temperatures .

Q. How does the steric and electronic environment of this compound influence its reactivity in organocatalytic applications compared to analogous phosphonium salts?

- Methodological Answer :

- Steric Effects : Compare turnover frequencies (TOF) with triphenylphosphonium analogs. The dibutylamino groups may reduce steric hindrance, enhancing substrate accessibility .

- Electronic Effects : Use Hammett substituent constants to correlate the electron-donating dibutylamino groups with increased nucleophilicity in SN2 reactions .

- Computational Modeling : Perform DFT calculations to map charge distribution and predict reactive sites .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.